molecular formula C22H25N3O5S B277429 1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No. B277429
M. Wt: 443.5 g/mol
InChI Key: WOOFGQGFTALBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide, commonly known as MPSP, is a synthetic compound that has been widely used in scientific research. MPSP belongs to the class of pyrrolidine carboxamide derivatives and has been shown to have potential therapeutic applications in various fields, including cancer research, inflammation, and neuroprotection.

Mechanism Of Action

The mechanism of action of MPSP is not fully understood, but it is believed to be mediated through the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. MPSP has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
MPSP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. MPSP has also been shown to have a protective effect against oxidative stress-induced neurotoxicity.

Advantages And Limitations For Lab Experiments

The advantages of using MPSP in lab experiments include its potent anti-cancer and anti-inflammatory properties, as well as its potential neuroprotective effects. However, the limitations of using MPSP in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on MPSP, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields such as cardiovascular disease and diabetes, and the exploration of its potential as a drug candidate. Furthermore, future studies could focus on elucidating the exact mechanism of action of MPSP and identifying potential drug targets for the development of more effective therapies.

Synthesis Methods

The synthesis of MPSP involves several steps, including the reaction of 3-methylbenzoyl chloride with 4-(morpholin-4-ylsulfonyl)aniline to form an intermediate compound, which is then reacted with 1,3-dimethyl-2-imidazolidinone to produce MPSP.

Scientific Research Applications

MPSP has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, MPSP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is another area where MPSP has been studied, and it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neuroprotection, MPSP has been shown to have a protective effect against oxidative stress-induced neurotoxicity.

properties

Product Name

1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

1-(3-methylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H25N3O5S/c1-16-3-2-4-19(13-16)25-15-17(14-21(25)26)22(27)23-18-5-7-20(8-6-18)31(28,29)24-9-11-30-12-10-24/h2-8,13,17H,9-12,14-15H2,1H3,(H,23,27)

InChI Key

WOOFGQGFTALBIW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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